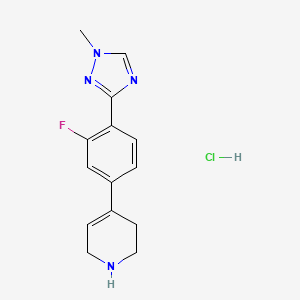
4-Hydroxy-beta-cyclocitral
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy-beta-cyclocitral can be synthesized through the hydroxylation of beta-cyclocitral. The process involves the oxidation of beta-carotene, followed by the cleavage of double bonds to form beta-cyclocitral, which is then hydroxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of citral as a starting material. Citral is condensed with aniline or ethylamine, and the resulting condensate is cyclized with concentrated acid. The yields can be increased by diluting the citralanil with ether during cyclization and using sulfuric acid containing a little water .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-beta-cyclocitral undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Hydroxy-beta-cyclocitral has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-Hydroxy-beta-cyclocitral exerts its effects involves the regulation of multiple stress-responsive genes in plants. It reprograms the transcriptional responses that enable plants to endure environmental stresses by upregulating genes related to abiotic and biotic stress responses . The compound promotes root growth by stimulating cell divisions in root meristems and lateral root branching .
Comparaison Avec Des Composés Similaires
Beta-cyclocitral: The parent compound from which 4-Hydroxy-beta-cyclocitral is derived.
Safranal: A volatile compound related to this compound, known for its presence in saffron.
4-Hydroxy-nonenal: Another hydroxylated derivative with similar stress response properties.
Uniqueness: this compound is unique due to its specific role in regulating root growth and stress responses in plants. Unlike other similar compounds, it does not elicit jasmonic acid and abscisic acid biosynthesis, making it a distinct regulator in plant defense mechanisms .
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(2E,4E)-5-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H22O2/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-8,13,17H,9-10H2,1-4H3/b6-5+,11-7+ |
Clé InChI |
YMYPOEDCYSNBAO-LCAICKDSSA-N |
SMILES isomérique |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=O)/C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11825122.png)

![1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11825130.png)
![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)

![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)




![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)

